molecular formula C9H12N2O2 B3051871 N,N,2-Trimethyl-5-nitroaniline CAS No. 36714-84-8

N,N,2-Trimethyl-5-nitroaniline

Cat. No. B3051871
CAS RN: 36714-84-8
M. Wt: 180.2 g/mol
InChI Key: BYNBHYLLYPVADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-Trimethyl-5-nitroaniline is an intermediate in the synthesis of Roseoflavin, an analog known to compete with Riboflavin in Lactobacillus casei . It has a molecular weight of 180.2 and a molecular formula of C9H12N2O2 .


Synthesis Analysis

The synthesis of anilines like N,N,2-Trimethyl-5-nitroaniline often involves reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . These processes can involve various catalysts and reagents, and the specific methods can vary depending on the desired product .


Molecular Structure Analysis

The molecular structure of N,N,2-Trimethyl-5-nitroaniline includes a nitro group (NO2) and a trimethylamine group (N(CH3)2) attached to a benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

The chemical reactions involving N,N,2-Trimethyl-5-nitroaniline can be complex and varied. For instance, the nitration of arenes and the reduction of nitroarenes are common reactions in the synthesis of anilines . The specific reactions would depend on the conditions and the presence of other reactants .

Scientific Research Applications

Crystal Structure Analysis

N,N,2-Trimethyl-5-nitroaniline, as part of the trimethyl-nitroaniline family, contributes to the understanding of crystal structures. For instance, studies on similar compounds like 2,4,6-trimethyl-N-nitroaniline have revealed insights into the molecular arrangement and intermolecular interactions within crystals. These insights are essential for understanding the properties of materials and their potential applications in various industries (Kyzioł et al., 2007).

NMR Spectroscopy Applications

The compound's derivatives are valuable in nuclear magnetic resonance (NMR) spectroscopy. Research involving similar nitroaniline compounds, such as 2,6-dimethyl-3-nitroaniline, has contributed significantly to the advancement of high-resolution solid-state 13C NMR spectroscopy. These studies help in understanding the interactions and structures of complex organic molecules (Naito et al., 1982).

Synthesis of Benzimidazoles

N,N,2-Trimethyl-5-nitroaniline, through its related compounds, aids in the development of synthetic pathways for creating benzimidazoles. For instance, hydrogenation of N-substituted nitroanilines has been used to produce disubstituted benzimidazoles, which are valuable in pharmaceutical research (Hornberger et al., 2006).

Catalytic Reduction Research

Research on the catalytic reduction of nitroanilines, including compounds similar to N,N,2-Trimethyl-5-nitroaniline, helps in understanding the reduction processes of toxic environmental contaminants. Such studies are crucial for developing more efficient and environmentally friendly ways to handle pollutants (Naseem et al., 2017).

Development of Chromogenic Substrates

The structural properties of trimethyl-nitroaniline derivatives contribute to the design of chromogenic substrates used in biochemical assays. These substrates are instrumental in detecting enzymatic activities, which is crucial for various biological and medical research applications (Levine et al., 2008).

Polymer Science and Drug Delivery

N,N,2-Trimethyl-5-nitroaniline and its related compounds play a role in polymer science, particularly in designing polymers for drug delivery. Research in this field focuses on developing polymers with specific degradation properties, enhancing the efficacy of drug delivery systems (Duncan et al., 1983).

Safety and Hazards

While specific safety data for N,N,2-Trimethyl-5-nitroaniline is not available, nitroanilines in general are considered hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for research on N,N,2-Trimethyl-5-nitroaniline could involve exploring its potential uses in various industries, given its role as an intermediate in the synthesis of Roseoflavin . Additionally, further studies could investigate its environmental impact, as well as methods for its safe handling and disposal .

Mechanism of Action

Mode of Action

It’s known that nitro compounds, in general, have a nitro group (-no2) that can participate in various chemical reactions . The nitro group in these compounds acts as a weak electron donor with respect to the nitro groups in the aromatic ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, aniline and its derivatives, including nitroanilines, are suspected carcinogens and are highly toxic to aquatic life . Therefore, the environmental context is crucial when considering the action of N,N,2-Trimethyl-5-nitroaniline.

properties

IUPAC Name

N,N,2-trimethyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-5-8(11(12)13)6-9(7)10(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNBHYLLYPVADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590767
Record name N,N,2-Trimethyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36714-84-8
Record name N,N,2-Trimethyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,2-Trimethyl-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N,2-Trimethyl-5-nitroaniline
Reactant of Route 3
Reactant of Route 3
N,N,2-Trimethyl-5-nitroaniline
Reactant of Route 4
Reactant of Route 4
N,N,2-Trimethyl-5-nitroaniline
Reactant of Route 5
Reactant of Route 5
N,N,2-Trimethyl-5-nitroaniline
Reactant of Route 6
Reactant of Route 6
N,N,2-Trimethyl-5-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.